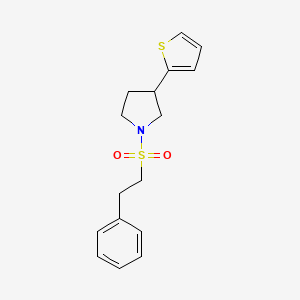

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

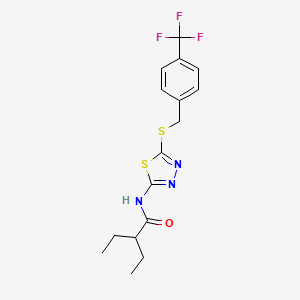

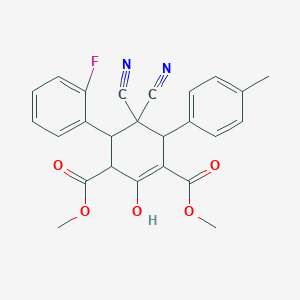

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine, also known as PEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PEP is a chiral compound that has a pyrrolidine ring, a phenethylsulfonyl group, and a thiophene ring. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Electropolymerization and Electrochromic Devices

A study by Yiğitsoy et al. (2007) explored the synthesis and application of a soluble conducting polymer derived from a monomer similar in structure to "1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine." This polymer exhibited potential for use in electrochromic devices due to its π–π* transition and switching ability, which are crucial for changing colors or opacity upon electrical stimulation (Yiğitsoy et al., 2007).

Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

Chen et al. (2009) described an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives, which are significant due to their biological activities. The method provided a rapid way to create structurally diverse and biologically relevant compounds with high enantiopurity and excellent stereoselectivities, indicating the potential for medicinal chemistry applications (Chen et al., 2009).

Detection Techniques for Thiophenols

Wang et al. (2012) developed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This innovation is vital for environmental and biological sciences, as thiophenols are toxic and biologically active. The probe's design, based on intramolecular charge transfer, showcases the application of organosulfur compounds in selective detection technologies (Wang et al., 2012).

Polyimides and Pyridine-Containing Diamines

Yan et al. (2011) synthesized a novel pyridine-containing aromatic diamine, leading to the creation of polyimides with excellent solubility, thermal stability, and mechanical properties. These materials are relevant for the electronics and aerospace industries due to their outstanding performance characteristics (Yan et al., 2011).

Functionalized Pyrroles and Thiophenes

Cheng et al. (2010) reported the orthogonal synthesis of polyfunctionalized pyrroles and thiophenes, illustrating a method for creating compounds that are challenging to obtain through other chemical means. This research has implications for the development of new materials and molecules with specific electronic and structural properties (Cheng et al., 2010).

Propriétés

IUPAC Name |

1-(2-phenylethylsulfonyl)-3-thiophen-2-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-21(19,12-9-14-5-2-1-3-6-14)17-10-8-15(13-17)16-7-4-11-20-16/h1-7,11,15H,8-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNATBUFJQPAKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenethylsulfonyl)-3-(thiophen-2-yl)pyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromo-4-methylphenyl)-3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]propanamide](/img/structure/B2873205.png)

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-acetamidobenzamide](/img/structure/B2873208.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2873209.png)

![1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2873210.png)

![2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]malononitrile](/img/structure/B2873211.png)